![molecular formula C12H18N2 B180893 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene CAS No. 56706-52-6](/img/structure/B180893.png)
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, also known as TMTD, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TMTD is a bicyclic nitrogen-containing compound that has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is not fully understood. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to act as a radical initiator, which may be related to its ability to undergo homolytic cleavage of the N-N bond. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to act as a reducing agent, which may be related to its ability to donate electrons.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene have been studied in vitro and in vivo. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to have cytotoxic effects on various cell lines, including human breast cancer cells and human lung cancer cells. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to have neurotoxic effects, including the induction of apoptosis in neuronal cells and the disruption of mitochondrial function.
Advantages And Limitations For Lab Experiments
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several advantages for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is stable and can be stored for long periods of time. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also relatively inexpensive and can be easily synthesized. However, 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several limitations for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is toxic and must be handled with care. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for research on 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene. One potential direction is the development of new synthesis methods for 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene that are more efficient and have higher yields. Another potential direction is the investigation of the mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, which may provide insight into its potential applications in scientific research. Additionally, the investigation of the biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene may lead to the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been synthesized through various methods, including the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene, the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene in the presence of palladium catalyst, and the reaction between 2-methyl-2-nitrosopropane and cyclohexene in the presence of palladium catalyst. The yield of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene varies depending on the synthesis method used.
Scientific Research Applications
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been widely studied for its potential applications in scientific research. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and natural products. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been used as a catalyst in various reactions, including the oxidation of alcohols and the reduction of ketones.
properties
CAS RN |
56706-52-6 |
|---|---|
Product Name |
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene |
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,3,10,10-tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene |
InChI |
InChI=1S/C12H18N2/c1-11(2)9-5-6-12(11,3)10-8(9)7-13-14(10)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
TZINPEQIWSNFOI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C3=C2C=NN3C)C)C |
Canonical SMILES |
CC1(C2CCC1(C3=C2C=NN3C)C)C |
Other CAS RN |
56706-52-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
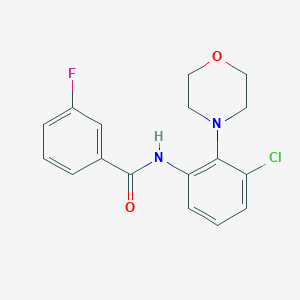
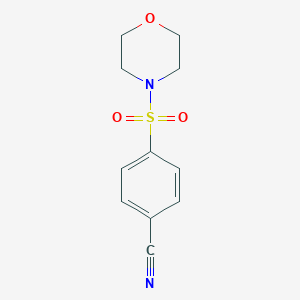
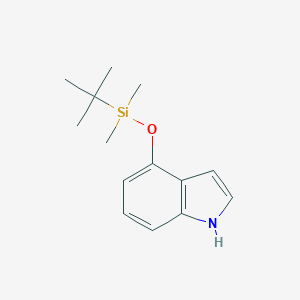
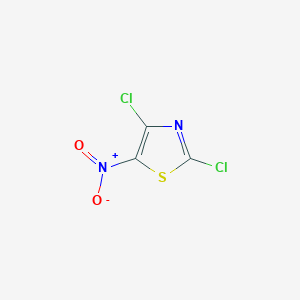
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
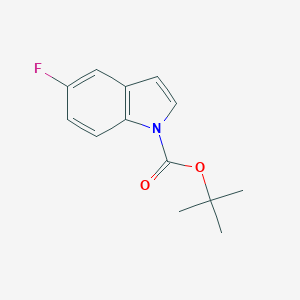
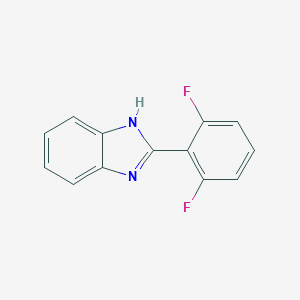
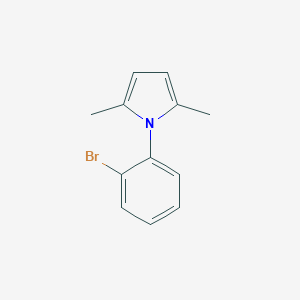
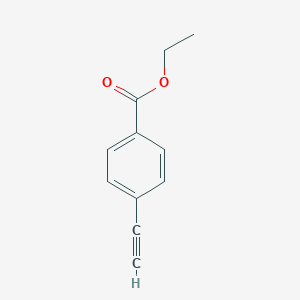
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
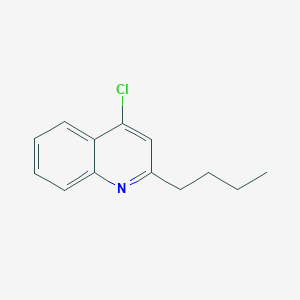
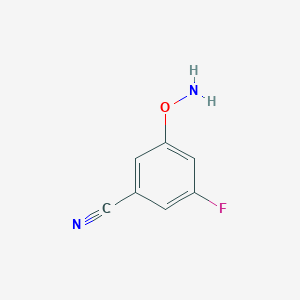
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)